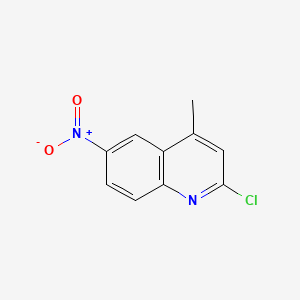

2-Chloro-4-methyl-6-nitroquinoline

Description

Properties

IUPAC Name |

2-chloro-4-methyl-6-nitroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-4-10(11)12-9-3-2-7(13(14)15)5-8(6)9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZXWOQFSDHSDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90316788 |

Source

|

| Record name | 2-Chloro-4-methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90316788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54965-59-2 |

Source

|

| Record name | 54965-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90316788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-methyl-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-Chloro-4-methyl-6-nitroquinoline. Due to the limited availability of a complete, detailed experimental protocol and full characterization data in a single source, this document outlines a well-established synthetic route based on analogous reactions and provides predicted characterization data based on structurally similar compounds. All quantitative data is summarized in structured tables, and detailed methodologies for the key synthetic steps are provided.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in a wide array of pharmaceuticals and biologically active compounds, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory properties. The presence of a chloro group at the 2-position provides a reactive site for nucleophilic substitution, making it a valuable intermediate for the synthesis of more complex molecules. The nitro group at the 6-position, an electron-withdrawing group, can modulate the electronic properties and biological activity of the molecule and can also be a precursor for an amino group, further enabling derivatization.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the construction of the quinolone ring system via the Conrad-Limpach reaction to form the intermediate, 4-methyl-6-nitroquinolin-2(1H)-one. The subsequent step is the chlorination of this intermediate to yield the final product.

Step 1: Synthesis of 4-methyl-6-nitroquinolin-2(1H)-one

The Conrad-Limpach synthesis is a well-established method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[1][2] In this case, 4-nitroaniline reacts with ethyl acetoacetate. The reaction proceeds through the formation of an enamine intermediate, which then undergoes thermal cyclization at high temperatures to yield the quinolone ring system.[1]

Experimental Protocol (General Procedure based on the Conrad-Limpach reaction): [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, equimolar amounts of 4-nitroaniline and ethyl acetoacetate are mixed. A high-boiling inert solvent, such as Dowtherm A or diphenyl ether, is added to facilitate the high temperature required for cyclization.

-

Reaction Conditions: The mixture is heated to a high temperature, typically around 250 °C, and maintained for a period of 1 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane or petroleum ether to precipitate the crude product. The solid is collected by filtration and washed with the same solvent. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to afford 4-methyl-6-nitroquinolin-2(1H)-one.

Step 2: Synthesis of this compound

The conversion of the 2-quinolone to the 2-chloroquinoline is a standard transformation in heterocyclic chemistry, often achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).[4]

Experimental Protocol (General Procedure for Chlorination): [4][5]

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, 4-methyl-6-nitroquinolin-2(1H)-one is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, may be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) for several hours (typically 2-4 hours). The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up and Purification: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with stirring. The acidic solution is neutralized with a base, such as sodium carbonate or ammonium hydroxide, until a precipitate forms. The solid product is collected by filtration, washed thoroughly with water, and dried. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Characterization Data

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [6] |

| Molecular Weight | 222.63 g/mol | [6] |

| CAS Number | 54965-59-2 | [7] |

| Predicted logP | 3.34 | [6] |

| Hydrogen Bond Acceptors | 5 | [6] |

| Polar Surface Area | 41.82 Ų | [6] |

| Appearance | (Predicted) Pale yellow solid | - |

| Melting Point | Not available | - |

Predicted Spectroscopic Data

The predicted spectroscopic data is based on the analysis of similar compounds such as 2-chloro-4-methylquinoline[8][9], 6-nitroquinoline[10], and other substituted quinolines.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.2 - 7.4 | s | - |

| H-5 | ~8.2 - 8.4 | d | ~9.0 |

| H-7 | ~8.0 - 8.2 | dd | ~9.0, 2.5 |

| H-8 | ~8.8 - 9.0 | d | ~2.5 |

| 4-CH₃ | ~2.6 - 2.8 | s | - |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~122 |

| C-4 | ~148 |

| C-4a | ~149 |

| C-5 | ~125 |

| C-6 | ~145 |

| C-7 | ~124 |

| C-8 | ~129 |

| C-8a | ~135 |

| 4-CH₃ | ~19 |

Predicted Infrared (IR) Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| C=N stretch (quinoline ring) | 1600 - 1580 |

| C=C stretch (quinoline ring) | 1570 - 1450 |

| Asymmetric NO₂ stretch | 1550 - 1510 |

| Symmetric NO₂ stretch | 1360 - 1330 |

| C-Cl stretch | 850 - 550[11] |

Mass Spectrometry (MS) Fragmentation

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). The presence of a chlorine atom should result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (M-46) and NO (M-30).

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and characterization process.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]

- 3. synarchive.com [synarchive.com]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 1207-81-4 CAS MSDS (4-CHLORO-2-METHYL-6-NITROQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Quinoline, 2-chloro- [webbook.nist.gov]

- 8. 2-Chloro-4-methylquinoline, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

physicochemical properties of 2-Chloro-4-methyl-6-nitroquinoline

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-4-methyl-6-nitroquinoline

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a quinoline derivative of interest in chemical and pharmaceutical research. This document outlines key quantitative data, details generalized experimental protocols for their determination, and presents a logical workflow for the characterization of this compound.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development as they influence its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [1] |

| Molecular Weight | 222.63 g/mol | [1] |

| logP (Octanol-Water Partition Coefficient) | 3.3399 | [1] |

| logD (Distribution Coefficient) | 3.3399 | [1] |

| logSw (Aqueous Solubility) | -3.5297 | [1] |

| pKa (Acid Dissociation Constant) | -0.79 ± 0.50 (Predicted) | [2] |

| Polar Surface Area | 41.818 Ų | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Appearance | Light yellow to yellow solid/powder | [2] |

Experimental Protocols for Physicochemical Characterization

While specific experimental data for the synthesis and characterization of this compound are not extensively detailed in publicly available literature, the following are standard methodologies for determining the key physicochemical properties of quinoline derivatives and other organic compounds.

2.1 Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity.

-

Methodology: Capillary Melting Point Determination

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point device).

-

The sample is heated at a controlled rate.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range. A narrow range typically indicates high purity.

-

2.2 Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability.

-

Methodology: Shake-Flask Method

-

A solution of this compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The two phases are then separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

2.3 Determination of Aqueous Solubility (logSw)

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.

-

Methodology: Equilibrium Shake-Flask Method

-

An excess amount of the solid compound is added to a known volume of water or a buffer solution of a specific pH.

-

The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using an analytical method like HPLC or UV-Vis spectroscopy.

-

The solubility is expressed in mol/L, and logSw is the logarithm of this value.

-

2.4 Determination of pKa

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different physiological pH values.

-

Methodology: Potentiometric Titration

-

A solution of the compound with a known concentration is prepared in water or a co-solvent system if the solubility is low.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.

-

A titration curve is generated by plotting pH versus the volume of titrant.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 2-Chloro-4-methyl-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Chloro-4-methyl-6-nitroquinoline. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted spectral data based on the analysis of structurally similar quinoline derivatives and established principles of NMR spectroscopy.[1] It also outlines a comprehensive experimental protocol for acquiring high-quality NMR data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the chloro, nitro, and quinoline nitrogen atoms. Protons on the quinoline ring are typically observed in the aromatic region (δ 7.0-9.0 ppm).[1] The methyl group, being attached to the aromatic ring, will appear in the upfield region characteristic of alkyl substituents on an aromatic core.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.3 - 7.5 | s (singlet) | - |

| H-5 | 8.0 - 8.2 | d (doublet) | 8.5 - 9.5 |

| H-7 | 8.3 - 8.5 | dd (doublet of doublets) | 8.5 - 9.5, 2.0 - 3.0 |

| H-8 | 8.8 - 9.0 | d (doublet) | 2.0 - 3.0 |

| 4-CH₃ | 2.6 - 2.8 | s (singlet) | - |

Disclaimer: These are predicted values based on analogous structures and may differ from experimental results.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are significantly affected by the attached functional groups. The carbon atoms bonded to the electronegative chlorine and nitrogen atoms are expected to be deshielded and resonate at a lower field. The typical range for aromatic carbons in quinoline derivatives is between 120-160 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 148 - 150 |

| C-4a | 146 - 148 |

| C-5 | 125 - 127 |

| C-6 | 145 - 147 |

| C-7 | 128 - 130 |

| C-8 | 123 - 125 |

| C-8a | 135 - 137 |

| 4-CH₃ | 18 - 20 |

Disclaimer: These are predicted values based on analogous structures and may differ from experimental results.

Experimental Protocols for NMR Data Acquisition

To obtain high-resolution ¹H and ¹³C NMR spectra, the following experimental protocol is recommended.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

3.2. ¹H NMR Spectroscopy

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Temperature: 298 K (25 °C).

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

-

3.3. ¹³C NMR Spectroscopy

-

Spectrometer: The same spectrometer used for ¹H NMR can be used.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Temperature: 298 K (25 °C).

-

Spectral Width: A range of 0 to 200 ppm is appropriate for most organic molecules.[1]

-

Number of Scans: 1024 to 4096 scans are typically required to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Reference: The solvent peak (e.g., CDCl₃ at δ 77.16 ppm) is commonly used as a reference.

-

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

Caption: Experimental Workflow for NMR Analysis.

This guide provides a foundational understanding of the expected NMR characteristics of this compound and a standardized protocol for their experimental determination. Researchers can use this information to aid in the synthesis, characterization, and quality control of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-4-methyl-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Chloro-4-methyl-6-nitroquinoline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental mass spectra for this specific compound, this document presents a detailed, predicted fragmentation pathway under Electron Ionization (EI), based on established principles for quinoline, nitroaromatic, and chlorinated aromatic compounds. Furthermore, this guide outlines robust, detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to analyze this compound and structurally related molecules, aiding in compound identification, purity assessment, and metabolic studies.

Introduction to the Mass Spectrometry of Heterocyclic Compounds

Mass spectrometry is an indispensable analytical technique in the pharmaceutical and chemical industries, offering unparalleled sensitivity and specificity for the structural elucidation and quantification of organic molecules. For heterocyclic compounds like this compound, mass spectrometry provides a unique molecular fingerprint through the analysis of the molecule's mass-to-charge ratio (m/z) and its fragmentation patterns.

The choice of ionization technique is critical. Electron Ionization (EI) is a hard ionization method that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[1] This fragmentation is invaluable for structural confirmation by providing detailed information about the molecule's constituent parts. In contrast, soft ionization techniques like Electrospray Ionization (ESI) are less energetic, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is useful for accurate molecular weight determination and quantification.[2][3] This guide will focus on the predicted EI fragmentation and provide protocols for both EI and ESI-based methods.

Predicted Mass Spectrum and Fragmentation Pathway

The structure of this compound contains several functional groups that will influence its fragmentation pattern: the quinoline core, a chloro group, a methyl group, and a nitro group. The molecular weight of this compound (C₁₀H₇ClN₂O₂) is approximately 222.63 g/mol . The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1), will result in M+2 isotopic peaks for the molecular ion and any chlorine-containing fragments.[4]

Predicted Electron Ionization (EI) Fragmentation

Under standard 70 eV EI conditions, the molecular ion (M⁺˙) is expected to be observed. The subsequent fragmentation is predicted to follow several key pathways, driven by the relative stability of the resulting ions and neutral losses. Aromatic systems like quinoline are known for their stability, often resulting in an abundant molecular ion peak.[5]

Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (46 Da), O (16 Da), and NO (30 Da).[6] Quinolines often exhibit the loss of HCN (27 Da) from the heterocyclic ring.[7]

Table 1: Predicted Major Fragment Ions for this compound in EI-MS

| m/z (for ³⁵Cl) | Predicted Ion Structure/Formula | Predicted Neutral Loss | Notes |

| 222 | [C₁₀H₇³⁵ClN₂O₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 207 | [C₁₀H₄³⁵ClN₂O]⁺˙ | CH₃ | Loss of the methyl radical. |

| 192 | [C₁₀H₇³⁵ClN₂O]⁺˙ | O | Loss of an oxygen atom from the nitro group. |

| 176 | [C₁₀H₇³⁵ClN]⁺˙ | NO₂ | Loss of the nitro group. This is a common and often significant fragmentation for nitroaromatics. |

| 149 | [C₉H₄³⁵ClN]⁺˙ | NO₂, HCN | Subsequent loss of hydrogen cyanide from the [M-NO₂]⁺ ion. |

| 141 | [C₉H₇³⁵Cl]⁺˙ | NO₂, H | Loss of the nitro group followed by rearrangement and loss of a hydrogen atom. |

Visualizing the Fragmentation Pathway

The logical sequence of fragmentation from the molecular ion can be visualized to better understand the relationships between the observed peaks in the mass spectrum.

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocols

The following sections provide detailed, generalized protocols for the analysis of this compound using GC-MS and LC-MS/MS. These protocols are starting points and may require optimization based on the specific instrumentation and research objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS with electron ionization is well-suited for the analysis of volatile and thermally stable compounds like this compound.

3.1.1. Sample Preparation

-

Accurately weigh approximately 1 mg of the this compound standard.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

-

Perform serial dilutions from the stock solution to prepare working standards and quality control samples at appropriate concentrations (e.g., 1-100 µg/mL).

-

If necessary, filter the final solutions through a 0.22 µm syringe filter to remove any particulate matter.

3.1.2. Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Injector: Split/Splitless inlet.

-

Injector Temperature: 280 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless for 1 minute.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-350.

-

Solvent Delay: 3 minutes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS with electrospray ionization is ideal for high-sensitivity quantification and for analyzing samples in complex matrices, such as those from biological or environmental sources.

3.2.1. Sample Preparation

-

Prepare stock and working solutions as described in section 3.1.1, using a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

For analysis in complex matrices (e.g., plasma, urine), a sample extraction step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be required to remove interferences.

3.2.2. Instrumentation and Conditions

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Column Temperature: 40 °C.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Program:

-

0-1 min: 5% B.

-

1-5 min: Linear gradient from 5% to 95% B.

-

5-7 min: Hold at 95% B.

-

7.1-9 min: Return to 5% B and equilibrate.

-

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Ion Source Gas 1: 50 psi.

-

Ion Source Gas 2: 55 psi.

-

Curtain Gas: 35 psi.

-

Temperature: 500 °C.

-

IonSpray Voltage: 5500 V.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification (requires optimization of precursor/product ion transitions). Full scan (Q1 scan) for initial identification.

-

Predicted Precursor Ion [M+H]⁺: m/z 223.

-

Potential Product Ions: To be determined by infusing the compound and performing a product ion scan.

-

General Analytical Workflow

The process of analyzing a novel compound or developing a new method follows a logical progression from sample preparation to data interpretation. This workflow ensures that the results are reliable, reproducible, and fit for purpose.

Caption: General workflow for mass spectrometric analysis.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the mass spectrometric analysis of this compound. The predicted fragmentation patterns, coupled with detailed experimental protocols for both GC-MS and LC-MS/MS, offer a robust starting point for researchers. By understanding the likely behavior of this molecule under different ionization conditions and following a structured analytical workflow, scientists in the fields of chemical synthesis and drug development can effectively identify, characterize, and quantify this important compound. It is crucial to note that the fragmentation data presented is theoretical and should be confirmed with experimental analysis of a certified reference standard.

References

- 1. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempap.org [chempap.org]

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-4-methyl-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated infrared (IR) spectroscopic features of 2-Chloro-4-methyl-6-nitroquinoline. Due to the absence of a publicly available, experimentally-derived IR spectrum for this specific compound, this document presents a predictive analysis. The interpretation is based on established characteristic absorption frequencies for its constituent functional groups. Furthermore, a detailed, standard experimental protocol for obtaining an IR spectrum of a solid sample is provided.

The structure of this compound is as follows:

Data Presentation: Predicted Infrared Absorption Data

The infrared spectrum of this compound is expected to be complex, showing characteristic absorptions from the quinoline ring system, as well as from its chloro, methyl, and nitro substituents. The following table summarizes the predicted vibrational frequencies and their assignments.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Quinoline Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C & C=N Stretch | 1600 - 1450 | Medium to Strong (multiple bands) | |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | |

| Nitro Group (NO₂) | Asymmetric N-O Stretch | 1550 - 1475 | Strong |

| Symmetric N-O Stretch | 1360 - 1290 | Strong | |

| Methyl Group (CH₃) | Asymmetric C-H Stretch | ~2960 | Medium |

| Symmetric C-H Stretch | ~2870 | Medium | |

| Asymmetric C-H Bend | ~1450 | Medium | |

| Symmetric C-H Bend (Umbrella) | ~1375 | Medium | |

| Chloro Group (C-Cl) | C-Cl Stretch (Aromatic) | 850 - 550 | Medium to Strong |

Core Functional Group Analysis

The presence of the quinoline nucleus, a bicyclic aromatic heterocycle, will give rise to several characteristic bands. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region.[1][2][3] A series of complex, medium-to-strong intensity bands between 1600 cm⁻¹ and 1450 cm⁻¹ will be indicative of the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the fused aromatic rings.[1][4] Strong absorptions in the 900-675 cm⁻¹ range, resulting from C-H out-of-plane bending, can also be diagnostic of the substitution pattern on the ring.[1]

The nitro (NO₂) group is a strong infrared absorber and provides two distinct and intense peaks. The asymmetrical stretching vibration is one of the most characteristic bands and is expected between 1550-1475 cm⁻¹.[5][6][7] The symmetrical stretch will appear as another strong band in the 1360-1290 cm⁻¹ region.[5][6] The conjugation with the aromatic ring influences the exact position of these bands.[5]

The methyl (CH₃) group attached to the aromatic ring will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹, typically around 2960 cm⁻¹ and 2870 cm⁻¹.[8][9] C-H bending vibrations for the methyl group are also expected, with a medium intensity band near 1450 cm⁻¹ and another near 1375 cm⁻¹.[9][10]

The carbon-chlorine (C-Cl) bond attached to the aromatic ring is expected to produce a medium-to-strong absorption in the lower frequency "fingerprint" region of the spectrum, typically between 850 cm⁻¹ and 550 cm⁻¹.[11][12]

Visualizations

Caption: Logical relationship between functional groups and IR absorption regions.

Experimental Protocols

A standard method for analyzing a solid crystalline sample like this compound is the Potassium Bromide (KBr) pellet technique for transmission FT-IR spectroscopy.

Objective: To prepare a solid sample in a form that is transparent to infrared radiation for analysis.

Materials and Reagents:

-

This compound (sample)

-

Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Spatula

-

Pellet die set

-

Hydraulic press capable of achieving 8-10 tons of pressure

-

FT-IR Spectrometer

-

Desiccator for storage

Procedure:

-

Drying: Ensure the KBr powder and the sample are free of moisture, which can cause significant interference (a broad O-H peak around 3400 cm⁻¹). Dry the KBr in an oven at ~110°C for several hours and store it in a desiccator.[13][14]

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.[15] The typical sample-to-KBr ratio is about 1:100 by weight.[15]

-

Grinding and Mixing: Place the sample in the agate mortar and grind it to a very fine powder.[16] Add a small portion of the KBr and continue grinding to ensure dilution. Add the remaining KBr and mix gently but thoroughly with the pestle for about one minute to ensure the sample is homogeneously dispersed.[13][16] The final mixture should have the consistency of fine flour.

-

Pellet Die Assembly: Assemble the pellet die according to the manufacturer's instructions. Transfer the KBr-sample mixture into the die barrel, ensuring an even distribution.

-

Pressing the Pellet: Place the die set into the hydraulic press. If the press has a vacuum connection, apply a vacuum to remove trapped air.[14][17] Gradually apply pressure, increasing to 8-10 tons, and hold for 1-2 minutes.[16] This pressure causes the KBr to flow and fuse, forming a transparent or translucent pellet with the sample molecules embedded in the matrix.

-

Pellet Removal: Carefully release the pressure and remove the die from the press. Disassemble the die to gently extract the finished pellet. A high-quality pellet will be thin and transparent.

-

Data Acquisition:

-

Place the pellet into the spectrometer's sample holder.

-

First, perform a background scan with an empty sample compartment or a pure KBr pellet to record the instrument and atmospheric (H₂O, CO₂) absorbances.[15]

-

Next, run the sample scan. The spectrometer software will automatically ratio the sample scan against the background to produce the final infrared spectrum.

-

Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]

-

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.rochester.edu [chem.rochester.edu]

- 8. echemi.com [echemi.com]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. scienceijsar.com [scienceijsar.com]

- 15. shimadzu.com [shimadzu.com]

- 16. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide on the Physicochemical Properties and Synthesis of 2-Chloro-4-methyl-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 2-Chloro-4-methyl-6-nitroquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. Due to the limited publicly available crystallographic data for this specific compound, this guide also includes comparative data from closely related analogs to provide a broader understanding of its structural and chemical characteristics.

Physicochemical Properties

Substituted quinolines are a significant class of heterocyclic compounds, with their chemical and physical properties being heavily influenced by the nature and position of their substituents. The introduction of a chloro group at the 2-position, a methyl group at the 4-position, and a nitro group at the 6-position on the quinoline scaffold imparts specific characteristics to the molecule.

A summary of the available and predicted physicochemical data for this compound is presented below. For comparative purposes, data for the parent compound, 2-Chloro-4-methylquinoline, and other relevant nitroquinoline derivatives are also included.

| Property | This compound | 2-Chloro-4-methylquinoline | 8-Nitroquinoline | 6-Nitroquinoline |

| Molecular Formula | C₁₀H₇ClN₂O₂ | C₁₀H₈ClN[1] | C₉H₆N₂O₂[2] | C₉H₆N₂O₂[3] |

| Molecular Weight | 222.63 g/mol | 177.63 g/mol [1] | 174.16 g/mol [2] | 174.16 g/mol [3] |

| CAS Number | 54965-59-2[4] | 634-47-9[1] | 607-35-2[2] | 613-50-3[3] |

| Melting Point | 212-213 °C | Not Available | 91.5 °C[2] | Not Available |

| Boiling Point | 382.7±37.0 °C (Predicted) | Not Available | Not Available | Not Available |

| Density | 1.419±0.06 g/cm³ (Predicted) | Not Available | Not Available | Not Available |

| pKa | -0.79±0.50 (Predicted) | Not Available | Not Available | Not Available |

| Appearance | Light yellow to yellow solid | Not Available | Monoclinic prisms from alcohol[2] | Not Available |

| LogP | 3.34 (Predicted) | 3.5[5] | 1.40[2] | 1.8[3] |

Synthesis of Substituted Quinolines

The synthesis of this compound and its analogs can be achieved through multi-step synthetic routes. A common approach involves the construction of the substituted quinoline core, followed by functional group interconversions such as chlorination and nitration.

Experimental Protocol: Synthesis of 2-Methyl-6-nitroquinoline

A representative synthesis for a closely related precursor, 2-methyl-6-nitroquinoline, is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[6]

Materials:

-

4-nitroaniline

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

11 N Sodium Hydroxide (NaOH) solution

-

Methanol

-

Optional: Fe₃O₄@SiO₂ nanoparticles (as a catalyst to improve yield)[6]

Procedure:

-

Dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl in a round-bottom flask.

-

Heat the mixture to reflux at 105 °C.

-

Add 0.95 g (14 mmol) of crotonaldehyde dropwise to the refluxing mixture.

-

Continue heating the reaction mixture for one hour.

-

Cool the mixture to room temperature (approximately 25 °C).

-

Neutralize the reaction mixture with an 11 N NaOH solution until a whitish-yellow precipitate forms.

-

Collect the precipitate by filtration.

-

Recrystallize the crude product from methanol to obtain the purified 2-methyl-6-nitroquinoline.[6]

The yield of this reaction can be significantly improved by the addition of silica-functionalized magnetite nanoparticles as a catalyst.[6] The subsequent chlorination of the 2-position would lead to the desired this compound, a common transformation in quinoline chemistry.

Crystallographic Data Overview

While a complete, published crystal structure for this compound was not identified in the preliminary search, crystallographic data for related compounds provide valuable insights into the expected molecular geometry and packing.

Comparative Crystallographic Data:

-

2-Chloro-4-methylquinoline: The crystal structure of the parent compound, 2-chloro-4-methylquinoline, is available in the Cambridge Structural Database (CSD) with the CCDC number 155887.[5] Analysis of this structure would reveal the bond lengths, bond angles, and torsion angles of the chloro-methyl-quinoline core.

-

8-Nitroquinoline: The crystal structure of 8-nitroquinoline has been determined and reveals a nearly planar molecule, with a small dihedral angle between the pyridine and benzene rings.[7] It crystallizes in a monoclinic system.[7]

-

5-Nitroquinoline and 6-Nitroquinoline: Crystal structure data for these isomers are also available in the Crystallography Open Database (COD), providing further examples of the influence of the nitro group's position on the crystal packing.[3][8]

The crystal structure of this compound is expected to exhibit a planar quinoline ring system. The presence of the nitro group will likely influence the intermolecular interactions, potentially leading to π-π stacking and hydrogen bonding involving the nitro oxygen atoms.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

Caption: General experimental workflow for the synthesis and characterization of this compound.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental work is required to fully elucidate its crystal structure and explore its potential applications.

References

- 1. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]

- 2. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2-Chloro-4-methylquinoline | C10H8ClN | CID 69449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-methyl-6-nitroquinoline in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 2-Chloro-4-methyl-6-nitroquinoline in various organic solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on outlining robust experimental protocols and theoretical considerations. It includes detailed methodologies for established techniques such as the Shake-Flask method coupled with gravimetric or spectroscopic analysis. Furthermore, a generalized experimental workflow is presented visually to guide researchers in their laboratory work. This guide is intended to be an essential resource for professionals in drug development and chemical research, enabling them to systematically ascertain the solubility of this compound, a critical parameter for formulation, bioavailability, and chemical synthesis.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The solubility of a compound is a fundamental physicochemical property that profoundly influences its handling, formulation, and efficacy in various applications, including drug delivery and synthetic chemistry. An understanding of its solubility profile in different organic solvents is paramount for predicting its behavior in biological systems and for designing appropriate formulation strategies.

This guide addresses the current knowledge gap by providing a detailed approach to experimentally determine the solubility of this compound.

Predicted Solubility Profile

Based on its molecular structure, a qualitative prediction of the solubility of this compound can be made. The molecule possesses a largely aromatic and heterocyclic quinoline core, suggesting a hydrophobic nature. The presence of a chloro group and a methyl group further contributes to its lipophilicity. Conversely, the nitro group is polar and can participate in dipole-dipole interactions.

It is anticipated that this compound will exhibit:

-

Low solubility in highly polar solvents like water.

-

Moderate to high solubility in a range of organic solvents. Solubility is expected to vary with the polarity of the solvent, with good solubility anticipated in moderately polar to nonpolar organic solvents such as chlorinated solvents (e.g., dichloromethane), ethers (e.g., tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene). Its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) is also expected to be significant.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in scientific literature. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol | 25 | Shake-Flask/Gravimetric | ||

| e.g., Ethanol | 25 | Shake-Flask/Gravimetric | ||

| e.g., Acetone | 25 | Shake-Flask/Gravimetric | ||

| e.g., Dichloromethane | 25 | Shake-Flask/Gravimetric | ||

| e.g., Ethyl Acetate | 25 | Shake-Flask/Gravimetric | ||

| e.g., Tetrahydrofuran | 25 | Shake-Flask/Gravimetric | ||

| e.g., Toluene | 25 | Shake-Flask/Gravimetric | ||

| e.g., Dimethyl Sulfoxide | 25 | Shake-Flask/Gravimetric |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[1]

4.1. Shake-Flask Method

This method involves equilibrating an excess of the solid compound with the solvent of interest over a period to achieve a saturated solution.[2][3]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps or flasks with stoppers

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Pipettes and volumetric flasks

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a syringe filter. It is crucial to perform this step at the same temperature as the equilibration to avoid changes in solubility.

-

-

Quantification of Dissolved Solute: The concentration of this compound in the clear, saturated filtrate can be determined using several methods:

a) Gravimetric Analysis: This is a direct and simple method for determining the concentration of the solute.[4][5]

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume of the saturated filtrate into the pre-weighed dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Once the solvent has evaporated, dry the dish containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Reweigh the dish with the dry residue.

-

The mass of the dissolved solute is the difference between the final and initial weights of the evaporating dish.

-

Calculate the solubility in mg/mL or g/L.

b) UV-Vis Spectrophotometry: This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range.[6][7]

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to find the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration.

-

Analyze the Saturated Solution: Accurately dilute a known volume of the saturated filtrate with the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

c) High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining concentration.[8][9]

-

Method Development: Develop a suitable HPLC method (e.g., reverse-phase) for the analysis of this compound, including selection of the column, mobile phase, flow rate, and detector wavelength.

-

Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject each standard into the HPLC system and plot a calibration curve of peak area versus concentration.

-

Analyze the Saturated Solution: Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Calculate Concentration: Determine the concentration of the compound in the sample from the peak area using the calibration curve, remembering to account for any dilution.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: A generalized workflow for the experimental determination of compound solubility.

Conclusion

While specific solubility data for this compound remains to be published, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. The methodologies outlined, particularly the shake-flask method combined with robust analytical techniques like gravimetric analysis or HPLC, will enable researchers to generate reliable and reproducible solubility data. This information is crucial for advancing research and development involving this compound, from early-stage drug discovery to process chemistry.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. enamine.net [enamine.net]

- 3. bioassaysys.com [bioassaysys.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaguru.co [pharmaguru.co]

- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

Theoretical Analysis of 2-Chloro-4-methyl-6-nitroquinoline: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 2-Chloro-4-methyl-6-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of extensive published experimental and theoretical data for this specific molecule, this paper establishes a robust computational framework based on methodologies applied to structurally similar quinoline derivatives. This document serves as a detailed protocol for future theoretical investigations, presenting anticipated data and visualizations to guide research and development efforts. The methodologies outlined herein, primarily leveraging Density Functional Theory (DFT), are pivotal for elucidating the molecule's structural, electronic, and spectroscopic properties, which are critical for understanding its potential as a therapeutic agent.

Introduction

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substituent pattern on the quinoline scaffold plays a crucial role in modulating its physicochemical properties and biological efficacy. This compound incorporates an electron-withdrawing nitro group and a chloro substituent, which are expected to significantly influence its electronic distribution and reactivity.

Computational chemistry offers a powerful, non-experimental approach to characterize novel molecules.[1] By employing methods such as Density Functional Theory (DFT), researchers can gain fundamental insights into the structural, electronic, and spectroscopic properties of compounds like this compound, thereby accelerating the drug discovery process.

Theoretical Methodology

The computational investigation of this compound would typically involve the following workflow, which is a standard protocol in computational chemistry for the analysis of organic molecules.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to determine its most stable conformation. This is achieved by finding the minimum energy structure on the potential energy surface.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[2]

-

Software: Gaussian 09W or similar[2]

-

Phase: Gas phase

Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.

Electronic Property Analysis

The electronic properties of the molecule are investigated to understand its reactivity and kinetic stability. This includes the analysis of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.

Spectroscopic Simulations

Theoretical spectra are simulated to aid in the interpretation of experimental data.

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions and simulate the UV-Vis absorption spectrum.[4]

-

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is used to predict the 1H and 13C NMR chemical shifts.[3]

Molecular Electrostatic Potential (MEP)

The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Predicted Molecular Properties

Based on studies of analogous quinoline derivatives, the following tables summarize the anticipated quantitative data for this compound.

Table 1: Predicted Geometrical Parameters

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-Cl | 1.74 |

| N-O (nitro) | 1.22 |

| C-N (ring) | 1.32 - 1.38 |

| C-C (ring) | 1.39 - 1.42 |

| **Bond Angles (°) ** | |

| C-N-C (ring) | 118.5 |

| O-N-O (nitro) | 125.0 |

| Dihedral Angles (°) | |

| C-C-N-O (nitro) | ~180.0 |

Table 2: Predicted Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -3.5 |

| HOMO-LUMO Gap | 3.3 |

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm-1) |

| C-H stretching | 3050 - 3150 |

| C=C stretching (aromatic) | 1500 - 1600 |

| N-O stretching (nitro, symmetric) | 1340 - 1360 |

| N-O stretching (nitro, asymmetric) | 1520 - 1540 |

| C-Cl stretching | 650 - 750 |

Visualizations

Visual representations are crucial for understanding the complex data generated from computational studies. The following diagrams, created using the DOT language, illustrate key workflows and conceptual relationships.

References

discovery and history of 2-Chloro-4-methyl-6-nitroquinoline

An In-depth Technical Guide on the Core Aspects of 2-Chloro-4-methyl-6-nitroquinoline for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a substituted quinoline of interest in medicinal chemistry. Due to the limited publicly available information on the specific discovery and history of this compound, this guide infers its synthetic pathway and potential biological activities based on established knowledge of analogous quinoline derivatives.

Discovery and History

The history of this compound is not extensively documented in readily available literature. However, its structural components—a quinoline core, a chloro group, a methyl group, and a nitro group—place it within a well-studied class of heterocyclic compounds. The quinoline scaffold itself was first isolated in 1834 and has since become a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic drugs with a wide range of biological activities.[1] The development of substituted quinolines has been a continuous effort to modulate their therapeutic properties, including antimalarial, antibacterial, and anticancer effects.[2][3] The introduction of chloro and nitro groups, in particular, is a common strategy to enhance the biological efficacy of heterocyclic compounds. Therefore, the synthesis and investigation of molecules like this compound represent a logical progression in the exploration of the chemical space of quinolines for potential therapeutic applications.

Chemical Properties and Data

A summary of the available and predicted chemical data for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 54965-59-2 | BLD Pharm[4] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | Chemdiv[5] |

| Molecular Weight | 222.63 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | CC1=CC(=NC2=C1C=C(C=C2)--INVALID-LINK--[O-])Cl | PubChem |

Proposed Synthetic Pathway

A logical precursor for the final chlorination step is 4-methyl-6-nitroquinolin-2-ol. The overall proposed synthesis is as follows:

-

Step 1: Synthesis of 4-methyl-6-nitroquinolin-2-ol

-

Step 2: Chlorination of 4-methyl-6-nitroquinolin-2-ol

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Inferred)

The following are detailed, inferred experimental protocols for the proposed synthesis of this compound.

Step 1: Synthesis of 4-methyl-6-nitroquinolin-2-ol

This step can be adapted from the synthesis of similar quinolinone structures. A plausible approach is the Conrad-Limpach synthesis.

-

Materials:

-

4-nitroaniline

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA) or Dowtherm A

-

Ethanol

-

-

Procedure:

-

A mixture of 4-nitroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is heated at approximately 140-150 °C for 2-3 hours to form the intermediate ethyl 3-((4-nitrophenyl)amino)but-2-enoate.

-

The reaction mixture is cooled, and the intermediate can be isolated or used directly in the next step.

-

The intermediate is added to a high-boiling solvent such as Dowtherm A or polyphosphoric acid and heated to around 250 °C for 30-60 minutes to effect cyclization.

-

The reaction mixture is cooled and poured into a suitable solvent like diphenyl ether, leading to the precipitation of 4-methyl-6-nitroquinolin-2-ol.

-

The precipitate is filtered, washed with a suitable solvent (e.g., ethanol), and dried.

-

Step 2: Chlorination of 4-methyl-6-nitroquinolin-2-ol

The conversion of the 2-hydroxyquinoline (quinolin-2-one) to the 2-chloroquinoline is a standard transformation.

-

Materials:

-

4-methyl-6-nitroquinolin-2-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (optional, as catalyst)

-

Ice-water

-

Sodium bicarbonate solution

-

Dichloromethane or chloroform for extraction

-

-

Procedure:

-

A mixture of 4-methyl-6-nitroquinolin-2-ol (1 equivalent) and phosphorus oxychloride (excess, e.g., 5-10 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser. A catalytic amount of DMF can be added.

-

The mixture is heated under reflux at approximately 110 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

-

The acidic solution is neutralized with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The aqueous layer is extracted with a chlorinated solvent such as dichloromethane or chloroform.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

-

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is scarce. However, based on the activities of structurally related compounds, it is plausible to hypothesize its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Numerous quinoline derivatives, particularly those with halogen and nitro substitutions, have demonstrated significant cytotoxic effects against various cancer cell lines.[1][9][10][11][12] The presence of the nitro group can contribute to the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and apoptosis. The chloro substituent can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with intracellular targets.

One of the common mechanisms of action for cytotoxic quinolines is the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.

Caption: Plausible anticancer signaling pathway for this compound.

Antimicrobial Activity

Quinolines are the basis for a major class of antibiotics, the fluoroquinolones. The presence of a halogen on the quinoline ring is often associated with antibacterial activity. Nitroaromatic compounds are also known for their broad-spectrum antimicrobial effects. Therefore, this compound could potentially exhibit activity against various bacterial and fungal strains. The mechanism of action could involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.

Quantitative Data from Analogous Compounds

While specific quantitative data for this compound is not available, Table 2 presents data for related compounds to provide a contextual understanding of potential efficacy.

| Compound | Activity | Cell Line/Organism | IC₅₀ / MIC | Source |

| 4-Chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde derivative | Anticancer | HeLa | 18.8 µM | [12] |

| C-6 substituted 2-phenylquinolines | Anticancer | PC3 | 31.37 - 34.34 µM | [10] |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Antibacterial | S. epidermidis, S. aureus, E. faecalis, E. faecium | 4–16 µg/mL | [13] |

Conclusion

This compound is a substituted quinoline with potential for biological activity, particularly in the areas of oncology and infectious diseases. While its specific discovery and history are not well-documented, a plausible and efficient synthetic route can be inferred from established chemical literature. The presence of both chloro and nitro functional groups on the quinoline scaffold suggests that this compound warrants further investigation to elucidate its precise biological mechanisms and therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to initiate such studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 54965-59-2|this compound|BLD Pharm [bldpharm.com]

- 5. Compound this compound - Chemdiv [chemdiv.com]

- 6. researchgate.net [researchgate.net]

- 7. atlantis-press.com [atlantis-press.com]

- 8. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. brieflands.com [brieflands.com]

- 12. Investigating the Antiproliferative Activity of Novel 4-Chloro-8-Nitro-1,2-Dihydro-3-Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Chloro-4-methyl-6-nitroquinoline as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-4-methyl-6-nitroquinoline as a versatile chemical intermediate in the synthesis of diverse molecular scaffolds, particularly those with potential applications in medicinal chemistry and drug discovery. The protocols detailed below offer step-by-step guidance for the synthesis of the title compound and its subsequent derivatization through key chemical transformations.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving the cyclization of 4-nitroaniline with ethyl acetoacetate to form the corresponding hydroxyquinoline, followed by chlorination.

Step 1: Synthesis of 2-Hydroxy-4-methyl-6-nitroquinoline

This step utilizes a modified Conrad-Limpach reaction to construct the quinoline core.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 4-nitroaniline (13.8 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) is heated at 140-150 °C for 2 hours.

-

The reaction mixture is then cooled to room temperature and slowly added to 100 mL of polyphosphoric acid.

-

The resulting mixture is heated to 120 °C and maintained at this temperature for 1 hour with stirring.

-

After cooling, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

The solid is washed with water and then recrystallized from ethanol to yield 2-hydroxy-4-methyl-6-nitroquinoline.

Step 2: Chlorination of 2-Hydroxy-4-methyl-6-nitroquinoline

The hydroxyl group at the 2-position is converted to a chloro group using phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

A mixture of 2-hydroxy-4-methyl-6-nitroquinoline (10.3 g, 0.05 mol) and phosphorus oxychloride (50 mL) is heated at reflux for 3 hours.[1]

-

The excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with stirring.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol or acetone, affords pure this compound.

Data Summary for Synthesis:

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Melting Point (°C) |

| 1 | 4-Nitroaniline, Ethyl acetoacetate | 1. Heat (140-150 °C, 2h)2. Polyphosphoric acid (120 °C, 1h) | 2-Hydroxy-4-methyl-6-nitroquinoline | ~75-85 | >300 |

| 2 | 2-Hydroxy-4-methyl-6-nitroquinoline | POCl₃, Reflux, 3h | This compound | ~85-95 | 142[2] |

Key Reactions of this compound

This intermediate is highly valuable due to the reactivity of both the chloro and nitro substituents, allowing for sequential or parallel modifications to generate a library of derivatives.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the 2-position is activated towards nucleophilic substitution, enabling the introduction of a wide range of functionalities. A common application is the synthesis of 2-amino-4-methyl-6-nitroquinoline derivatives.

Experimental Protocol for Amination:

-

To a solution of this compound (2.22 g, 0.01 mol) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) (20 mL), add the desired primary or secondary amine (0.012 mol).

-

A base, such as triethylamine or potassium carbonate (0.015 mol), may be added to scavenge the HCl generated.

-

The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled, and the product is precipitated by the addition of water.

-

The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Data for Representative Amination Reactions:

| Nucleophile (Amine) | Solvent | Reaction Time (h) | Product | Yield (%) |

| Aniline | DMF | 6 | 2-(Phenylamino)-4-methyl-6-nitroquinoline | ~80 |

| Morpholine | Ethanol | 4 | 4-(4-Methyl-6-nitroquinolin-2-yl)morpholine | ~90 |

| Piperidine | Ethanol | 4 | 1-(4-Methyl-6-nitroquinolin-2-yl)piperidine | ~88 |

Reduction of the C6-Nitro Group

The nitro group can be readily reduced to an amino group, a key functional group for further derivatization, such as in the synthesis of compounds with potential biological activity.[3]

Experimental Protocol for Nitro Reduction using SnCl₂:

-

In a round-bottom flask, dissolve this compound (2.22 g, 0.01 mol) in ethanol (30 mL).

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 0.05 mol) to the solution.

-

The mixture is stirred at room temperature or gently heated to 50-60 °C until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is dissolved in water.

-

The solution is basified with a saturated sodium bicarbonate or dilute sodium hydroxide solution to precipitate the product.

-

The crude product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Purification by column chromatography or recrystallization yields 6-amino-2-chloro-4-methylquinoline.

Data for Nitro Reduction:

| Starting Material | Reducing Agent | Solvent | Product | Yield (%) |

| This compound | SnCl₂·2H₂O | Ethanol | 6-Amino-2-chloro-4-methylquinoline | ~85-95 |

| 2-(Phenylamino)-4-methyl-6-nitroquinoline | SnCl₂·2H₂O | Ethanol | N²-Phenyl-4-methylquinoline-2,6-diamine | ~80-90 |

Visualized Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the overall synthetic strategy from starting materials to the key intermediate and its subsequent derivatization.

References

- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1207-81-4 CAS MSDS (4-CHLORO-2-METHYL-6-NITROQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Quinoline Derivatives from 2-Chloro-4-methyl-6-nitroquinoline: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide detailed protocols for the synthesis of various derivatives from the versatile starting material, 2-Chloro-4-methyl-6-nitroquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols herein describe the synthesis of amino, hydrazinyl, and azido derivatives, which can serve as key intermediates for the development of novel therapeutic agents. Quinoline derivatives have garnered significant interest due to their wide range of biological activities, including potential anticancer and antimicrobial properties.

Introduction to Synthetic Strategy

The derivatization of this compound primarily relies on nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group at the 6-position. This activation facilitates the displacement of the chloride ion by a variety of nucleophiles under relatively mild conditions, allowing for the synthesis of a diverse library of substituted quinoline compounds.

Core Synthetic Pathways

The primary synthetic routes for the derivatization of this compound involve the reaction with nitrogen-based nucleophiles. These reactions are typically carried out in a suitable polar aprotic solvent, often in the presence of a base to neutralize the liberated hydrochloric acid.

Caption: Synthetic pathways from this compound.

Experimental Protocols

The following are detailed protocols for the synthesis of key derivatives. Researchers should adhere to all standard laboratory safety procedures.

Protocol 1: Synthesis of 2-Amino-4-methyl-6-nitroquinoline

This protocol describes the amination of this compound using ammonia.

Materials:

-

This compound

-

Ammonia solution (e.g., 25% in water or a saturated solution in an organic solvent)

-

Ethanol or other suitable polar solvent

-

Round-bottom flask with reflux condenser

-

Stirring apparatus and heating mantle

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add an excess of the ammonia solution (5-10 eq) to the flask.

-